molecular formula C10H24Cl2N2 B2510749 N-Neopentylpiperidine-4-amine dihydrochloride CAS No. 1233958-35-4

N-Neopentylpiperidine-4-amine dihydrochloride

Cat. No.: B2510749
CAS No.: 1233958-35-4
M. Wt: 243.22
InChI Key: QOKGFTLSDHCPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Neopentylpiperidine-4-amine dihydrochloride is a synthetic organic compound offered as a chemical building block for research and development applications. Piperidine derivatives are of significant interest in medicinal chemistry, serving as key scaffolds in more than twenty classes of pharmaceuticals . This dihydrochloride salt form typically enhances the compound's solubility and stability for research purposes. As a substituted piperidine-4-amine, this compound falls into a class of structures frequently utilized as intermediates in the synthesis of more complex molecules. Its potential research applications are derived by analogy to similar compounds, which are often investigated for their role as modulators of biological targets, such as enzyme inhibitors or receptor ligands . The structural features of the piperidine ring and the neopentyl group may influence the compound's lipophilicity and stereochemistry, which are critical parameters in drug design . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications, human consumption, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-12-9-4-6-11-7-5-9;;/h9,11-12H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKGFTLSDHCPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Neopentylpiperidine-4-amine dihydrochloride typically involves the reaction of neopentylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Neopentylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Therapeutic Applications

N-Neopentylpiperidine-4-amine dihydrochloride has been investigated for its potential in treating a range of diseases due to its unique pharmacological properties.

1.1. Inhibition of Toll-like Receptors

Recent studies have indicated that compounds similar to this compound may act as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9. These receptors are crucial in the immune response and have been implicated in various diseases, including autoimmune disorders and cancer. The inhibition of TLRs can lead to therapeutic effects in conditions such as:

  • Autoimmune Diseases : By modulating the immune response, these compounds can potentially reduce the severity of autoimmune diseases.
  • Inflammatory Diseases : The anti-inflammatory properties may help treat conditions characterized by chronic inflammation.
  • Cancer : Compounds that inhibit TLRs can alter tumor microenvironments, making them a target for cancer therapy .

2.1. Interaction with Cellular Pathways

The compound is believed to interact with specific cellular pathways that regulate immune responses and cell proliferation. By inhibiting TLR signaling, it may prevent the activation of inflammatory cascades that contribute to disease progression.

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety of this compound in preclinical models.

3.1. Preclinical Studies on Cancer Treatment

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:

  • Study A : In vitro tests showed that this compound reduced cell viability in leukemia cells by inducing apoptosis.
  • Study B : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

Summary Table of Applications

Application AreaDescriptionEvidence/Source
Autoimmune DiseasesModulation of immune response to alleviate symptoms
Inflammatory DiseasesAnti-inflammatory effects through TLR inhibition
Cancer TreatmentCytotoxic effects on cancer cells; reduced tumor growth

Mechanism of Action

The mechanism of action of N-Neopentylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key features of N-Neopentylpiperidine-4-amine dihydrochloride with similar piperidine-4-amine derivatives:

Compound Name CAS Number Molecular Formula Substituent(s) Key Applications Solubility & Stability Insights
This compound 1233958-35-4 C11H23N2·2HCl Neopentyl (N-bound) Pharmaceutical intermediates, agrochemicals High water solubility (dihydrochloride salt); enhanced steric stability
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 C12H17N3O2·2HCl 3-Nitrobenzyl (N-bound) R&D in heterocyclic drug synthesis Moderate solubility; nitro group may reduce basicity
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride 1233953-10-0 C12H17N3O2·2HCl 4-Nitrobenzyl (N-bound) Laboratory synthesis Positional isomer of 3-nitro derivative; similar solubility (95% purity)
4-Methylpiperidin-4-amine dihydrochloride 483366-98-9 C6H16Cl2N2 Methyl (C4 on piperidine) Biochemical research Ring-substituted methyl group alters pKa and steric effects
N,N-Dimethylpiperidin-4-amine hydrochloride 172281-90-2 C7H17ClN2 Dimethylamino (N-bound) Organic synthesis Higher basicity; mono-hydrochloride reduces water solubility
N-Cyclopropylpiperidin-4-amine dihydrochloride 21973772 C8H16N2·2HCl Cyclopropyl (N-bound) Drug discovery Cyclopropane enhances metabolic stability; dihydrochloride improves solubility
Ethyl 4-ANPP (dihydrochloride) 37007 C21H28N2·2HCl Phenethyl and phenyl groups Opioid analog synthesis Lipophilic due to aromatic groups; used in controlled substance research

Key Comparative Insights

Structural and Functional Differences
  • Nitrobenzyl Derivatives: Compounds with nitrobenzyl groups (e.g., 3- or 4-nitro positional isomers) exhibit electron-withdrawing effects, which may lower the amine’s basicity and alter reactivity in synthetic pathways .
Solubility and Stability
  • Dihydrochloride salts (e.g., neopentyl and cyclopropyl derivatives) generally exhibit higher water solubility than mono-hydrochloride analogues (e.g., N,N-dimethylpiperidin-4-amine hydrochloride) due to increased ionic character .
  • Nitro-containing compounds may face stability challenges under reducing conditions, whereas neopentyl and cyclopropyl groups enhance oxidative and metabolic stability .

Research Findings and Industrial Relevance

  • This compound is prioritized in industrial settings (99% purity) for scalable synthesis, while nitrobenzyl derivatives are niche research tools .
  • Comparative studies suggest that N-cyclopropylpiperidin-4-amine dihydrochloride may offer superior metabolic stability in vivo compared to methyl or nitro-substituted analogues, making it a candidate for preclinical development .

Biological Activity

N-Neopentylpiperidine-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a neopentyl group. The molecular formula is C10H22Cl2NC_{10}H_{22}Cl_2N, with a molecular weight of approximately 239.20 g/mol. The presence of the piperidine moiety suggests potential interactions with various biological targets, including neurotransmitter receptors.

Research indicates that compounds with piperidine structures often exhibit activity as receptor modulators. This compound may interact with:

  • Neurotransmitter Receptors : Similar piperidine derivatives have shown affinity for serotonin (5-HT) and dopamine receptors, which could influence mood and behavior.
  • Enzymatic Targets : The compound may also act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated that N-neopentylpiperidine derivatives can exhibit significant biological activities, including:

  • Antiplatelet Activity : Research has shown that piperidine derivatives can inhibit platelet aggregation, which is crucial in preventing thromboembolic disorders. For instance, studies involving P2Y receptor antagonists have highlighted the potential of these compounds in reducing thrombus formation in animal models .
StudyCompoundEffectReference
1N-Neopentylpiperidine-4-amineInhibition of platelet aggregation
2Methyl 2-neopentylpiperidine-4-carboxylateInteraction with neurotransmitter receptors
3Various piperidine derivativesModulation of serotonin receptors

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully characterized. However, similar compounds suggest that it may have favorable absorption and distribution properties. Importantly, the compound appears to have a low risk of crossing the blood-brain barrier, potentially reducing central nervous system toxicity .

Case Studies

  • Thromboembolic Disorders : A study demonstrated that a related piperidine compound effectively inhibited ADP-induced platelet aggregation in vitro, suggesting potential therapeutic applications in managing thromboembolic conditions .
  • Neurotransmitter Modulation : Another research effort explored the effects of various piperidine derivatives on serotonin receptors, indicating that modifications to the piperidine structure could enhance receptor selectivity and activity .

Future Directions

Further research is necessary to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific receptors and enzymes.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure influence biological activity.

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